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Compound of Interest

Compound Name: 1-Phenyl-1-butyne

Cat. No.: B1346892

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
the aromatic alkyne, 1-Phenyl-1-butyne (CAS No. 622-76-4). The following sections detail its
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,
presented in clearly structured tables for ease of comparison. Detailed experimental protocols
for the acquisition of this data are also provided, alongside a logical workflow diagram to
illustrate the analytical process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of
organic compounds. Below are the H and 3C NMR data for 1-Phenyl-1-butyne, providing
insights into its proton and carbon environments.

'H NMR Spectroscopic Data

The *H NMR spectrum of 1-Phenyl-1-butyne was acquired using a 400 MHz spectrometer with
the sample dissolved in deuterated chloroform (CDCIs). The chemical shifts (&) are reported in
parts per million (ppm) relative to tetramethylsilane (TMS).
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Chemical Shift

Multiplicity Integration Assignment
(ppm)
) Aromatic (ortho-
7.42 -7.38 Multiplet 2H
protons)
_ Aromatic (meta- &
7.32-7.26 Multiplet 3H
para-protons)
2.43 Quartet 2H -C=C-CH2-CHs
1.20 Triplet 3H -C=C-CH2-CHs

13C NMR Spectroscopic Data

The 13C NMR spectrum of 1-Phenyl-1-butyne was obtained in deuterated chloroform (CDCls).

The chemical shifts (0) are reported in parts per million (ppm).

Chemical Shift (ppm)

Assignment

131.6 Aromatic (ipso-carbon)

128.2 Aromatic (ortho- or meta-carbons)
127.9 Aromatic (ortho- or meta-carbons)
123.9 Aromatic (para-carbon)

91.3 Alkyne (-C=C-)

80.0 Alkyne (-C=C-)

13.9 Methylene (-CHz-)

12.9 Methyl (-CHs)

Infrared (IR) Spectroscopy

The IR spectrum of 1-Phenyl-1-butyne was recorded as a liquid film. The absorption bands

are indicative of the various functional groups present in the molecule.

© 2025 BenchChem. All rights reserved.

2/6 Tech Support


https://www.benchchem.com/product/b1346892?utm_src=pdf-body
https://www.benchchem.com/product/b1346892?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1346892?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Intensity Assignment

3050 - 3100 Medium Aromatic C-H stretch

2975, 2935, 2875 Medium Aliphatic C-H stretch

2235 Medium C=C stretch

1598, 1490, 1442 Strong Aromatic C=C stretch

756, 692 Strong Aromatic C-H bend (out-of-

plane)

Mass Spectrometry (MS)

The mass spectrum of 1-Phenyl-1-butyne was obtained using electron ionization (El) at 75 eV.

The data reveals the molecular weight and common fragmentation patterns of the compound.

mlz Relative Intensity (%) Assignment

130 100 [M]* (Molecular lon)
115 80 [M-CHs]*

102 30 [M-C2Ha]*

89 25 [C7Hs]*

77 15 [CeHs]* (Phenyl cation)
51 20 [CaHs]*

Experimental Protocols

The following sections outline the methodologies for the key spectroscopic experiments cited in

this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 1-Phenyl-1-butyne (5-10 mg for *H NMR, 20-50 mg for 3C
NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCIs) containing
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tetramethylsilane (TMS) as an internal standard (O ppm). The solution is then filtered through a
pipette with a cotton wool plug into a 5 mm NMR tube.

Instrumentation and Data Acquisition: The NMR spectra are recorded on a 400 MHz NMR
spectrometer. For *H NMR, a standard pulse sequence is used with a sufficient number of
scans to achieve a good signal-to-noise ratio. For 13C NMR, a proton-decoupled pulse
sequence is employed to simplify the spectrum to single lines for each carbon environment,
with an increased number of scans due to the lower natural abundance of the 13C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: A drop of neat 1-Phenyl-1-butyne is placed between two sodium chloride
(NaCl) or potassium bromide (KBr) plates to form a thin liquid film.

Instrumentation and Data Acquisition: The IR spectrum is obtained using a Fourier Transform
Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is recorded first
and automatically subtracted from the sample spectrum to remove any atmospheric and
instrumental interferences. The spectrum is typically scanned over the range of 4000-400 cm~1.

Mass Spectrometry (MS)

Sample Introduction and lonization: A small amount of 1-Phenyl-1-butyne is introduced into
the mass spectrometer, where it is vaporized. The gaseous molecules are then bombarded
with a beam of electrons with an energy of 75 eV (electron ionization), causing the molecules
to ionize and fragment.

Mass Analysis and Detection: The resulting positively charged ions are accelerated and
separated based on their mass-to-charge ratio (m/z) by a mass analyzer. A detector then
records the abundance of each ion, generating a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 1-Phenyl-1-butyne.
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Caption: Workflow for Spectroscopic Analysis of 1-Phenyl-1-butyne.

 To cite this document: BenchChem. [Spectroscopic Profile of 1-Phenyl-1-butyne: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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